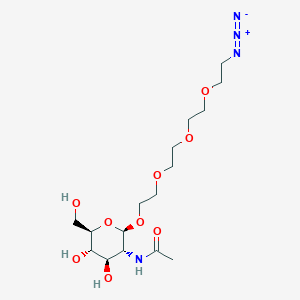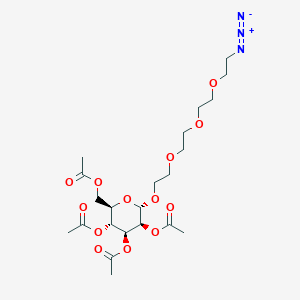![molecular formula C25H27Cl2FeN3 B6297969 {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 790222-08-1](/img/structure/B6297969.png)
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine-iron(II)-dichloride, also known as Fe(II)-BDE-pyridine, is a coordination complex of iron(II) with a bidentate ligand of 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine. It is a yellowish-green crystalline solid that is soluble in organic solvents, such as ethanol, and has a melting point of 133 °C. Fe(II)-BDE-pyridine has a variety of applications in scientific research, including its use as a catalyst for organic reactions and as a reagent for various analytical techniques.
Wissenschaftliche Forschungsanwendungen
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine has a wide range of applications in scientific research. It has been used as a catalyst for organic reactions, such as the synthesis of aryl and alkyl esters. It has also been used as a reagent for various analytical techniques, such as spectrophotometry, chromatography, and NMR spectroscopy. Additionally, {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine has been used in the preparation of various metal-organic frameworks.
Wirkmechanismus
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine acts as a Lewis acid, meaning that it can accept lone pairs of electrons from other molecules. This allows it to form coordinate covalent bonds with other molecules, such as inorganic ions or organic ligands. The coordination complex formed by {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine can then act as a catalyst in various organic reactions, or be used as a reagent in analytical techniques.
Biochemical and Physiological Effects
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and no reports of adverse effects have been reported in the scientific literature.
Vorteile Und Einschränkungen Für Laborexperimente
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize in aqueous solution, and it is soluble in organic solvents. Additionally, it is stable in air and does not require special storage conditions. However, it should be handled with care, as it is corrosive and can cause skin and eye irritation.
Zukünftige Richtungen
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine has a wide range of applications in scientific research, and there are many potential future directions for its use. These include further research into its use as a catalyst for organic reactions, its use in the synthesis of metal-organic frameworks, and its potential use in the development of new analytical techniques. Additionally, further research could be conducted into its potential applications in medicine and biochemistry.
Synthesemethoden
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride(II)-BDE-pyridine can be synthesized from the reaction of iron(II) chloride with 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine in an aqueous solution. The reaction is carried out at a temperature of 80 °C for a period of 4 hours, and the resulting complex is then isolated and purified by crystallization.
Eigenschaften
IUPAC Name |
dichloroiron;N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.2ClH.Fe/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4;;;/h7-15H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGKEAKKXRBDW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)
